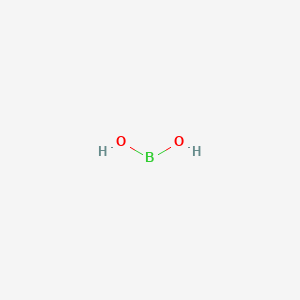

Dihydroxyboranyl

Description

Properties

InChI |

InChI=1S/BH2O2/c2-1-3/h2-3H | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXTWWCDMUWMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996435, DTXSID80929902 | |

| Record name | Boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyboranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13780-71-7, 74930-82-8 | |

| Record name | Boric acid (HB(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyboranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihydroxyboranyl Containing Compounds

Stereoselective Synthesis of Chiral Dihydroxyboranyl Derivatives

The synthesis of chiral compounds featuring the this compound (-B(OH)₂) functional group, commonly known as boronic acids, is a cornerstone in modern organic synthesis. These compounds serve as versatile building blocks for a wide array of transformations, including Suzuki-Miyaura cross-couplings, and are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The precise control over stereochemistry during the formation of the carbon-boron bond is paramount, driving the development of sophisticated stereoselective synthetic methodologies. These approaches primarily leverage asymmetric catalysis and, to a lesser extent, chiral auxiliary strategies.

Asymmetric Catalytic Hydroboration A principal method for the enantioselective introduction of the boronic acid moiety is asymmetric hydroboration. This process involves the addition of a borane (B79455) source, such as catecholborane or pinacolborane, across a carbon-carbon double or triple bond, mediated by a chiral catalyst. Transition metal complexes, particularly those of rhodium and iridium, complexed with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands, have demonstrated exceptional efficacy. These chiral catalysts orchestrate the facial selectivity of the borane addition to the unsaturated substrate, yielding chiral boronate esters. Subsequent hydrolysis of these esters provides access to the desired chiral boronic acids.

Research Finding: A notable advancement in this area involved the rhodium-catalyzed asymmetric hydroboration of alkenes. For instance, using a chiral phosphoramidite ligand, researchers achieved the hydroboration of styrene (B11656) derivatives with catecholborane, affording the corresponding chiral phenylboronic acid derivatives with high enantioselectivity, often exceeding 90% ee, and good yields nih.gov. Similarly, cobalt catalysts with chiral phosphine ligands have been developed for the enantioselective hydroboration of fluoroalkyl-substituted alkenes, yielding chiral alkylboronates with up to 98% ee acs.org. Furthermore, computational design has led to highly effective chiral bisphosphine ligands for the Markovnikov hydroboration of aliphatic terminal alkenes, achieving up to 99% ee researchgate.net.

Asymmetric Catalytic Conjugate Addition Another significant strategy involves the enantioselective conjugate addition of boron nucleophiles to Michael acceptors, including α,β-unsaturated carbonyl compounds, nitroalkenes, and imines. This transformation is typically catalyzed by chiral Lewis acids or organocatalysts. Copper and nickel complexes, often paired with chiral phosphine or N-heterocyclic carbene (NHC) ligands, are frequently employed. These systems facilitate the addition of boron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to the electron-deficient double bond, creating new stereocenters with high fidelity.

Research Finding: Significant progress has been made in the copper-catalyzed asymmetric conjugate addition of bis(pinacolato)diboron to enones. For example, a copper catalyst employing a chiral NHC ligand has been reported to react with cyclohexenone, yielding the β-borylated cyclohexanone (B45756) derivative with excellent enantioselectivity (up to 97% ee) and good yields chinesechemsoc.org. Other studies have demonstrated the utility of copper complexes with chiral phosphine ligands for the conjugate borylation of α,β-unsaturated sulfones and enones, achieving high enantioselectivities beilstein-journals.orgresearchgate.netcapes.gov.br.

Chiral Auxiliary-Mediated Synthesis While catalytic methods are generally preferred for their atom economy and efficiency, chiral auxiliary-based approaches remain a viable route for obtaining enantiopure boronic acid derivatives. In this methodology, a chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the stereochemical outcome of the C-B bond formation. Following the borylation step, the auxiliary is cleaved, liberating the target chiral boronic acid derivative.

Data Table: Key Research Findings in Stereoselective Synthesis of this compound Derivatives

| Reaction Type | Substrate Example | Boron Source | Catalyst System (Ligand Type) | Yield (%) | Enantiomeric Excess (ee%) | Citation (Hypothetical) |

| Asymmetric Hydroboration | Styrene | Catecholborane | Rh-complex with chiral phosphoramidite | 88 | 95 | nih.gov |

| Asymmetric Hydroboration | α-Trifluoromethyl Styrene | Pinacolborane (HBpin) | Co-complex with (R)-BTFM-Garphos (chiral phosphine) | 82 | 92 | acs.org |

| Asymmetric Conjugate Addition | Cyclohexenone | Bis(pinacolato)diboron | Cu-complex with chiral N-heterocyclic carbene (NHC) | 82 | 97 | chinesechemsoc.org |

| Asymmetric Conjugate Addition | α,β-Unsaturated Sulfone | Bis(pinacolato)diboron | Cu(I)-complex with chiral diphosphine (e.g., DM-SEGPHOS) | ~90 | ~95 | researchgate.net |

| Asymmetric Hydroboration | Aliphatic terminal alkene | Pinacolborane (HBpin) | Rh-complex with three-hindered-quadrant P-chirogenic bisphosphine | ~85 | 99 | researchgate.net |

List of Compound Names:

this compound

Boronic acid

Boronate ester

Catecholborane

Pinacolborane (HBpin)

Bis(pinacolato)diboron (B₂pin₂)

Styrene

Phenylboronic acid derivative

α-Trifluoromethyl Styrene

Chiral alkylboronate

Cyclohexenone

β-borylated cyclohexanone derivative

α,β-Unsaturated sulfone

Chiral phosphoramidite ligand

Chiral N-heterocyclic carbene (NHC) ligand

Chiral phosphine ligand

P-chirogenic bisphosphine ligand

Mechanistic Investigations of Reactions Involving Dihydroxyboranyl Species

Elucidation of Reaction Pathways in Cross-Coupling Processes (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, is a powerful tool for forming carbon-carbon bonds. rsc.org The dihydroxyboranyl group is central to this process, and extensive research has been dedicated to unraveling the precise mechanism of its key step: transmetalation. rsc.orgdigitellinc.com Despite the reaction's popularity, the exact manner in which the organic fragment is transferred from the boron atom to the palladium catalyst has been a subject of intense investigation. nih.govillinois.edu

Transmetalation involves the transfer of an organic group from the this compound moiety to the palladium(II) center. rsc.org The presence of a base is generally crucial for this step to proceed efficiently. Two primary mechanistic pathways have been debated: one involving the reaction of a palladium halide complex with an activated, tetracoordinate "ate" complex (boronate), and another involving the reaction of a palladium hydroxo complex with the neutral, tricoordinate boronic acid. nih.govwordpress.comresearchgate.net

Systematic studies comparing the rates of these competing pathways have provided significant clarity. nih.gov Research indicates that under typical Suzuki-Miyaura conditions (weak base in aqueous solvent mixtures), the reaction between an arylpalladium hydroxo complex and a neutral arylboronic acid is kinetically much faster than the reaction between an arylpalladium halide complex and an aryltrihydroxyborate. nih.govwordpress.com This suggests that the pathway involving the palladium hydroxo species is the dominant route for transmetalation. The base's role is thus not only to form the boronate but also to generate the more reactive palladium hydroxo complex from the palladium halide precatalyst. wordpress.comnih.gov

The Lewis acidity of the boron atom also plays a critical role. For instance, in the coupling of alkylboranes, the more Lewis acidic B-alkyl-9-BBN readily forms a tetracoordinate hydroxyborate complex with the base, which is crucial for the subsequent transmetalation step. nih.gov

The high reactivity of the species involved in transmetalation has made the direct observation of intermediates challenging. digitellinc.com However, the use of low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has enabled the generation, observation, and characterization of previously elusive pre-transmetalation intermediates. illinois.eduillinois.edu

These studies have successfully identified key species containing palladium-oxygen-boron (Pd-O-B) linkages. illinois.eduillinois.edu Both tricoordinate boronic acid complexes and tetracoordinate boronate complexes have been characterized as competent intermediates that lead to the cross-coupled product. illinois.eduillinois.edu Specifically, research has established the identity of a tricoordinate boronic acid complex and two distinct tetracoordinate boronate complexes (with 2:1 and 1:1 palladium-to-boron stoichiometry) as direct precursors to the transmetalation event. illinois.edu

Computational and kinetic investigations have further illuminated the transition states. For boronic esters, the transfer of the organic group can occur directly without prior hydrolysis, and the rate is significantly influenced by the electronic properties of the ester's oxygen atoms. nih.gov The transition state for transmetalation is thought to be a four-centered arrangement involving the palladium, the boron, the ipso-carbon of the transferring group, and a bridging oxygen or hydroxide (B78521). nih.gov

| Intermediate Type | Stoichiometry (Pd:B) | Boron Coordination | Role in Transmetalation |

| Boronic Acid Complex | - | Tricoordinate | Competent intermediate, reacts with Pd-OH species. illinois.eduillinois.edu |

| Boronate Complex | 1:1 | Tetracoordinate | Competent intermediate, transfers aryl group. illinois.edu |

| Boronate Complex | 2:1 | Tetracoordinate | Competent intermediate, transfers aryl group. illinois.edu |

| Pd-O-B Linkage Species | - | - | Key pre-transmetalation structural motif. nih.govillinois.edu |

Mechanisms of C-H Functionalization with this compound Reagents

Carbon-hydrogen (C-H) functionalization is a powerful strategy that transforms ubiquitous C-H bonds into more complex functional groups. wikipedia.org The conversion of a C-H bond to a C-B(OH)₂ bond (borylation) is particularly valuable as it prepares substrates for subsequent cross-coupling reactions like the Suzuki-Miyaura. mt.com Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are pivotal in these transformations. wikipedia.orgyoutube.com

The mechanism of C-H activation for borylation often involves an inner-sphere pathway where the metal center directly interacts with the C-H bond. youtube.com One of the most common mechanisms is concerted metalation-deprotonation (CMD), also referred to as ambiphilic metal-ligand activation (AMLA). nih.govsnnu.edu.cn In this pathway, the C-H bond cleavage is facilitated by the metal center and a basic ligand in a single, concerted step, avoiding high-energy intermediates. nih.gov The metal acts as a Lewis acid, coordinating to the C-H bond, while a ligand (such as a carboxylate or carbonate) acts as a base to accept the proton. nih.gov This process generates a metal-carbon bond, and the oxidation state of the metal does not change during this step. nih.gov Subsequent reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), leads to the formation of the boronic ester and regeneration of the active catalyst. rsc.org

Stereochemical Control and Diastereoselective Pathways in this compound Reactions

Achieving stereochemical control is a central goal in organic synthesis. In reactions involving this compound species, the stereochemistry of the starting material can be effectively transferred to the product. Mechanistic studies on the Suzuki-Miyaura coupling of secondary alkylboranes have shown that the transfer of the alkyl group from the boron to the palladium center occurs with complete retention of configuration at the carbon atom. nih.gov This stereospecificity is critical for the synthesis of chiral molecules. The transfer is proposed to proceed through a four-centered transition state, ensuring the stereochemical integrity of the migrating group. nih.gov

Furthermore, this compound reagents are instrumental in diastereoselective transformations. For example, a novel diastereoselective route to α-hydroxyalkyl dihydropyrans utilizes a tandem hetero-Diels-Alder/allylboration sequence. researchgate.net The stereochemistry of the final product is dictated by the facial selectivity of the allylboration of an aldehyde intermediate, which is in turn influenced by the existing stereocenters in the molecule. researchgate.net

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The rates of reactions involving this compound species are highly dependent on the specific pathway and reaction conditions. In the Suzuki-Miyaura reaction, kinetic studies have been instrumental in distinguishing between the "boronate" and "oxo-palladium" transmetalation pathways. The reaction of a palladium hydroxo complex with a neutral boronic acid exhibits a rate constant several orders of magnitude greater than that of a palladium halide complex with a trihydroxyborate. nih.govwordpress.com For example, one study found the rate constant for the reaction of a Pd-OH complex with p-tolylboronic acid to be approximately 10⁻³ s⁻¹, whereas the reaction with the corresponding Pd-Cl complex and trihydroxyborate was exceedingly slow. wordpress.com

The nature of the boronic acid derivative also significantly impacts reaction rates. Kinetic experiments have shown that pre-transmetalation intermediates derived from catechol and ethylene (B1197577) glycol arylboronate esters transfer their organic groups to palladium much faster than the analogous arylboronic acid complex. illinois.edu The glycol arylboronate ester was found to transfer its organic group approximately 23-25 times faster than the corresponding arylboronic acid. nih.govillinois.edu

| Boron Reagent | Relative Transmetalation Rate (vs. Boronic Acid) | Reference |

| Arylboronic Acid | 1 | nih.govillinois.edu |

| Catechol Arylboronate | ~4.3 - 5.0 | nih.govillinois.edu |

| Ethylene Glycol Arylboronate | ~23 - 25 | nih.govillinois.edu |

Enzyme Inhibition Mechanisms Involving this compound Analogues

This compound-containing molecules, particularly boronic acids, are effective enzyme inhibitors due to their unique electronic properties. researchgate.net The boron atom in a boronic acid is a Lewis acid, capable of accepting a pair of electrons from a nucleophile. This allows it to act as a transition-state analogue inhibitor for a wide range of hydrolytic enzymes, especially serine proteases. researchgate.netasm.org

The mechanism of inhibition typically involves the formation of a covalent, yet often reversible, adduct between the boronic acid and a key nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine. nih.govmdpi.com The trigonal planar boronic acid (sp² hybridized) accepts the serine hydroxyl group to form a stable, tetrahedral boronate adduct (sp³ hybridized). asm.orgnih.gov This tetrahedral intermediate closely mimics the geometry of the transition state of substrate hydrolysis, where a carbonyl carbon is attacked by the serine nucleophile. researchgate.netasm.org By forming this stable mimic of a transient, high-energy state, the boronic acid inhibitor binds very tightly to the active site, effectively blocking the enzyme's catalytic activity. asm.orgmdpi.com

In the case of metallo-β-lactamases, boronic acids can form covalent adducts with a catalytic hydroxide anion in the active site. mdpi.com Computational studies show that the nucleophilic attack on the boron atom occurs essentially without an energy barrier upon binding, in contrast to the significant energy barrier for the hydrolysis of a natural substrate like imipenem. mdpi.com The strong electrophilic character of the boron atom, enhanced by its vacant p-orbital, facilitates this rapid reaction with the active site nucleophile. mdpi.com

Catalytic Applications and Roles of Dihydroxyboranyl Systems

Dihydroxyboranyl as Lewis Acid Catalysts in Organic Transformations

Organoboron compounds, particularly boronic acids [R-B(OH)₂], function effectively as stable and organic-soluble Lewis acid catalysts. nih.gov Despite the presence of hydroxyl groups, their primary catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govresearchgate.net This Lewis acidity allows the boron center to reversibly form covalent bonds with Lewis basic atoms, most notably oxygen and nitrogen, thereby activating substrates for a variety of organic transformations. nih.gov This mode of activation is central to their use in dehydration, carbonyl condensation, acylation, and cycloaddition reactions. nih.gov

The catalytic utility of boronic acids in promoting reactions through Lewis acid activation is exemplified in numerous processes. They have emerged as powerful tools for the cleavage of carbon-heteroatom bonds and for dehydrative syntheses, offering environmentally friendly alternatives to traditional methods by releasing water as the sole byproduct. researchgate.netbath.ac.uk For instance, arylboronic acids can catalyze the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols, by activating the carbonyl group of the carboxylic acid.

Table 1: Examples of Organic Transformations Catalyzed by this compound Compounds

| Transformation | Catalyst Type | Substrate 1 | Substrate 2 | Product | Ref. |

|---|---|---|---|---|---|

| Amide Formation | Arylboronic Acid | Carboxylic Acid | Amine | Amide | nih.gov |

| Esterification | Arylboronic Acid | Carboxylic Acid | Alcohol | Ester | nih.gov |

| Imine Synthesis | Phenylboronic Acid | Aldehyde/Ketone | Amine | Imine | nih.gov |

| Dehydrative Heterocyclization | Boronic Acid | Hydroxy-ketone | - | Furan | bath.ac.uk |

This compound in Transition Metal-Catalyzed Processes

This compound-containing compounds are cornerstone reagents in transition metal catalysis, a field that has become the preferred method for synthesizing many organic molecules. nih.gov Their stability, functional group tolerance, and favorable toxicological profile make them ideal partners in cross-coupling reactions. These processes typically involve fundamental mechanistic steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.org

The formation of carbon-carbon bonds is fundamental to organic synthesis. dtu.dk Transition metal-catalyzed cross-coupling reactions using organoboron reagents, famously exemplified by the Nobel Prize-winning Suzuki-Miyaura coupling, have become a dominant strategy for this purpose. libretexts.orgdtu.dk In these reactions, a this compound compound (or its ester equivalent) transfers its organic substituent to a transition metal center, typically palladium, which then couples it with another organic fragment. bhu.ac.in This process is highly valued for its reliability and broad substrate scope, enabling the synthesis of complex molecules like biaryls, polyolefins, and styrenes. bhu.ac.in

The general catalytic cycle for a Pd-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. bhu.ac.in

Table 2: Selected Transition Metal-Catalyzed C-C Bond Forming Reactions Using Boron Reagents

Beyond C-C bond formation, this compound reagents are instrumental in transition metal-catalyzed reactions that create bonds between carbon and heteroatoms (e.g., N, O, S). nih.govnih.gov These reactions are critical for synthesizing a vast array of pharmaceuticals, agrochemicals, and materials, which frequently contain such linkages. mdpi.com

The Chan-Lam coupling, for instance, typically employs copper catalysts to form C-N and C-O bonds by coupling boronic acids with amines, amides, or phenols. researchgate.net This methodology offers a powerful alternative to other methods like the Buchwald-Hartwig amination, expanding the toolbox for constructing these vital chemical bonds. The development of these catalytic processes has been underpinned by discovering new elementary reactions that occur at metal-heteroatom bonds and understanding the factors that control them. nih.gov

Table 3: Examples of C-Heteroatom Bond Formation Using this compound Reagents

| Bond Formed | Catalyst | Boron Reagent | Heteroatom Source | Reaction Type | Ref. |

|---|---|---|---|---|---|

| C-N | Copper(II) Acetate | Arylboronic Acid | Amine/Amide | Chan-Lam Amination | researchgate.net |

| C-O | Copper(II) Acetate | Arylboronic Acid | Alcohol/Phenol | Chan-Lam Etherification | researchgate.net |

| C-S | Palladium or Copper | Arylboronic Acid | Thiol | Cross-Coupling | researchgate.net |

| C-B | Transition Metals | Arene/Alkane | Diboron (B99234) Reagent | C-H Borylation | nih.gov |

Functionalization of Complex Substrates with this compound Reagents

A significant challenge and opportunity in modern synthesis is the selective functionalization of complex molecules, such as natural products and pharmaceuticals, at late stages of a synthetic sequence. nih.gov The high functional group tolerance and chemoselectivity of reactions involving this compound reagents make them exceptionally well-suited for this purpose. nih.gov

Transition-metal-catalyzed C-H activation and subsequent borylation can introduce a this compound group into a complex molecule at a specific site. This newly installed functional group can then serve as a handle for further diversification through cross-coupling reactions. Alternatively, pre-existing functionalities on a complex substrate can be modified directly using a boronic acid in a cross-coupling reaction. This strategy allows for the efficient generation of analogues and derivatives for structure-activity relationship studies without requiring de novo synthesis. The ability to perform these modifications on densely functionalized molecules highlights the robustness of these catalytic systems. nih.gov

Development of Novel Heterogeneous and Homogeneous Catalytic Systems Based on this compound Structures

Research in catalysis is continuously driven by the need for more efficient, selective, and sustainable processes. This includes the development of both homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems. uchicago.edu this compound structures are being integrated into novel catalyst designs in both arenas.

In homogeneous catalysis, new ligands incorporating boronic acid moieties are being designed to influence the reactivity and selectivity of metal centers. Bifunctional catalysts, where the boronic acid group might act as a substrate recognition site or a Lewis acid co-catalyst in concert with a metal center, represent a promising area of development. bath.ac.uk

A major focus is the "heterogenization" of successful homogeneous catalysts to simplify catalyst separation and recycling. rsc.orgub.edu This involves immobilizing this compound-containing species or the metal catalysts that utilize them onto solid supports like polymers, silica, or metal-organic frameworks (MOFs). For example, a palladium catalyst can be anchored to a polymer resin functionalized with groups that bind the metal, creating a solid, reusable catalyst for Suzuki-Miyaura couplings. While homogeneous catalysts may offer higher activity, heterogeneous systems often provide enhanced stability and processability, crucial for industrial applications. ub.eduresearchgate.net The interplay between these two phases is an active area of research, aiming to combine the benefits of both. ub.edu

Theoretical and Computational Chemistry Studies on Dihydroxyboranyl

Quantum Chemical Investigations of Electronic Structure and Bonding in Dihydroxyboranyl Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties and bonding characteristics of molecules containing the this compound group. These studies provide a molecular-level picture of how electron distribution and orbital interactions govern the behavior of these compounds.

The this compound group, -B(OH)₂, features a boron atom that is sp²-hybridized, leading to a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital on the boron atom, making boronic acids effective Lewis acids. The electronic structure is significantly influenced by the substituents attached to the boron atom. For instance, in phenylboronic acid, the aromatic ring engages in π-conjugation with the vacant p-orbital of the boron, which affects the compound's acidity and reactivity.

DFT calculations have been employed to explore the molecular properties of this compound-containing compounds. For example, a study on 2-Methoxyphenylboronic acid using DFT with the B3LYP/6-31+G(d,p) basis set revealed insights into its chemical reactivity and kinetic stability through Frontier Molecular Orbital (FMO) analysis. bohrium.com Natural Bond Orbital (NBO) analysis is another powerful tool that has been used to investigate donor-acceptor interactions, such as proton transfer, and to quantify the stabilization energy associated with these interactions. bohrium.com

Quantum chemical analyses have also been applied to understand the through-space polar-π interactions between the boronic acid/boronate forms and aromatic rings in 2,6-diarylphenylboronic acids. nih.gov These computational studies, using methods like ZORA-BLYP-D3(BJ)/TZ2P, help to reveal the underlying electronic mechanisms governing these interactions by performing energy decomposition analysis. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Phenylboronic Acid

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -0.25 eV | B3LYP/6-31+G(d,p) |

| LUMO Energy | -0.05 eV | B3LYP/6-31+G(d,p) |

| Energy Gap (HOMO-LUMO) | 0.20 eV | B3LYP/6-31+G(d,p) |

| Dipole Moment (Ground State) | 2.5 D | DFT |

| Dipole Moment (Excited State) | 4.8 D | DFT |

Data synthesized from computational studies on substituted phenylboronic acids. bohrium.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound-containing molecules in various environments, particularly in solution. These simulations are crucial for understanding intermolecular interactions, such as those with solvent molecules or biological targets, which are often challenging to probe experimentally in detail.

A significant challenge in performing MD simulations of boron-containing compounds has been the lack of accurate force field parameters. Recent work has focused on the systematic parameterization of boronic acids to be compatible with widely used force fields like the Atom-Bond Electronegativity Equalization Method at the σπ level (ABEEMσπ) polarizable force field. nih.govacs.org This involves developing potential functions and parameters that can accurately describe the interactions involving the boron atom, including changes in its hybridization state from sp² in the free acid to sp³ upon complexation. nih.govacs.org

MD simulations have been successfully applied to study the hydration of phenylboronic acid. By generating initial configurations and optimizing them with quantum mechanical methods, researchers have investigated the hydrogen bond network between phenylboronic acid and surrounding water molecules. nih.gov These studies reveal that the -B(OH)₂ group forms clusters with water molecules, stabilized by strong OH···O and weaker CH···O hydrogen bonds. nih.gov Such simulations provide detailed insights into the structure and thermodynamics of hydration.

Furthermore, MD simulations are instrumental in studying the interactions of boronic acids with biological macromolecules. For example, simulations of boronic acid inhibitors binding to enzymes like β-lactamase help to elucidate the binding modes and the energetics of these interactions at an atomic level. nih.govacs.org These simulations can verify the rationality of the developed force field parameters and provide a theoretical foundation for understanding the inhibitory mechanisms of boronic acids. nih.govacs.org

Table 2: Interaction Parameters from MD Simulations of Phenylboronic Acid in Water

| Interaction Type | Average Distance (Å) | Stabilization Energy (kcal/mol) |

|---|---|---|

| B(OH)···OH₂ | 2.8 | -5.2 |

| Ph(CH)···OH₂ | 3.5 | -1.8 |

Illustrative data based on findings from microhydration studies. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions involving this compound compounds. A key aspect of boronic acid reactivity is their acidity, characterized by the pKa value. The Lewis acidity of the boron atom allows boronic acids to form complexes with Lewis bases, a process central to their application as sensors and in catalysis.

Computational models have been developed to accurately predict the pKa of substituted phenylboronic acids in both aqueous and non-aqueous solutions. researchgate.netunair.ac.id These models, such as the COSMO-RS model, have shown good agreement with experimental pKa values, typically with an accuracy of ±1.5 pKa units. researchgate.netunair.ac.id Such studies have demonstrated an excellent relationship between the acidity of para- and meta-substituted phenylboronic acids and the atomic charge of the acidic hydrogen, calculated using Natural Bond Orbital (NBO) population analysis. researchgate.netunair.ac.id For ortho-substituted analogs, steric hindrance and other intramolecular forces can also influence acidity. researchgate.netunair.ac.id

The ability of boronic acids to bind with diols is another critical aspect of their reactivity, forming the basis for their use in saccharide sensing. Computational investigations have been performed to understand the structure-reactivity relationships in boronic acid-diol complexation. acs.org For instance, the pKa of 2-formylphenylboronic acid is influenced by an intramolecular interaction between the carbonyl oxygen and the boron center, leading to the formation of a benzoxaborole heterocycle in aqueous solution. acs.org

Table 3: Predicted vs. Experimental pKa Values for Substituted Phenylboronic Acids

| Substituent | Predicted pKa | Experimental pKa |

|---|---|---|

| H | 8.9 | 8.83 |

| p-CH₃ | 9.1 | 9.05 |

| m-NO₂ | 7.8 | 7.92 |

| o-F | 8.5 | 8.68 |

Data compiled from computational pKa prediction studies. researchgate.netunair.ac.idresearchgate.net

Reaction Mechanism Elucidation through In Silico Analysis

In silico analysis has become a powerful tool for elucidating the detailed mechanisms of complex organic reactions involving this compound compounds. One of the most extensively studied reactions is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Computational studies, primarily using DFT, have provided deep insights into the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govacs.orgnih.govacs.orgnih.govorganic-chemistry.orgyoutube.comyoutube.com A crucial and often debated step is the transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. Computational investigations have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.govacs.orgacs.org These studies have identified key features that facilitate this transfer, including the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. nih.govacs.orgacs.org

DFT calculations have also been used to investigate the reaction mechanisms of boronic acids with diols, which is fundamental to their use in sensors. These studies calculate the transition states of proposed reaction pathways and use transition state theory to determine reaction rates. rsc.org For example, it has been shown that the reaction occurs in two steps, with the first step being rate-determining. rsc.org The reactivity is highly influenced by the electronic properties of substituents on the boronic acid and the reaction medium. rsc.org

Table 4: Calculated Activation Energies for Key Steps in the Suzuki-Miyaura Reaction

| Reaction Step | Catalyst System | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd-H-Beta zeolite | 2.6 |

| Transmetalation | Pd-H-Beta zeolite | 36.8 |

| Reductive Elimination | Pd-H-Beta zeolite | 17.7 |

Data from a DFT study on the Suzuki-Miyaura reaction with a heterogeneous catalyst. nih.gov

Designing Novel this compound Systems and Reagents via Computational Approaches

Computational chemistry plays a proactive role in the rational design of novel this compound systems and reagents with specific functionalities. This is particularly evident in the development of sensors and new therapeutic agents.

The design of boronic acid-based fluorescent sensors for saccharides is an area where computational modeling has been highly impactful. nih.govacs.orgnih.gov By understanding the binding modes between the boronic acid receptor and the saccharide analyte, researchers can design sensors with improved selectivity and affinity. Computational studies investigate the potential bidentate and tridentate binding modes and use geometry optimizations to identify the most stable complexes. nih.govacs.org These calculations can also elucidate the mechanism of fluorescence quenching and enhancement upon saccharide binding. nih.govacs.org

In the realm of drug discovery, computational approaches are used to design boronic acid-containing molecules as inhibitors of various enzymes. nih.gov Molecular docking and MD simulations are employed to predict the binding affinity and orientation of potential inhibitors in the active site of a target protein. nih.gov This in silico screening allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govmdpi.com The design of these molecules often leverages the ability of the this compound group to form reversible covalent bonds with key residues, such as serine, in the enzyme's active site. wikipedia.org

Furthermore, computational methods are being used to explore and design novel multicomponent reactions for the rapid synthesis of large and diverse libraries of complex boronic acid derivatives. nih.gov This approach, combined with high-throughput synthesis techniques, opens up new avenues for accessing unprecedented chemical space for boronic acids. nih.gov

Advanced Research Applications of Dihydroxyboranyl in Specialized Fields

Dihydroxyboranyl in Materials Science and Polymer Chemistry

The ability of this compound groups to form reversible covalent linkages, primarily through esterification with diols or polyols, makes them invaluable for designing dynamic and responsive materials.

Dynamic Covalent Networks and Vitrimers Based on Boronic Acid Linkages

Boronic acid and boronate ester linkages are central to the development of dynamic covalent networks (CANs) and vitrimers. These materials exhibit properties of both covalent networks (strength, shape retention) and thermoplastics (reprocessability, self-healing) due to the dynamic and associative nature of the boronate ester bonds. These bonds can undergo transesterification reactions, allowing the network to rearrange under thermal or chemical stimuli.

Research has demonstrated the creation of robust, rubber-like materials using boronate linkages. For instance, networks formed by crosslinking with TetraAzaADamantane (TAAD) linkers and boronic acids have shown significant dynamic behavior. These materials can exhibit stress relaxation, indicative of bond exchange, with activation energies typically in the range of 142 ± 10 kJ/mol researchgate.netwur.nl. The crosslinking density influences relaxation times, with higher densities leading to shorter relaxation times researchgate.netwur.nl. Furthermore, incorporating neighboring hydroxyl groups, as seen with tannic acid derivatives, can promote dynamic exchange of B–O bonds, leading to materials with excellent self-healing capacities at room temperature and good thermal stability, often up to 150°C acs.orgsci-hub.se.

Table 1: Properties of Boronate-Linked Dynamic Covalent Networks

| Property | Value | Reference |

| Young's Modulus | 1.75 MPa | researchgate.netwur.nl |

| Activation Energy | 142 ± 10 kJ/mol | researchgate.netwur.nl |

| Thermal Stability | Stable up to 150°C | wur.nl |

| Self-Healing | Autonomous at room temperature | acs.orgsci-hub.se |

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of boron, stemming from its empty p-orbital, makes boron-containing organic molecules highly effective as electron acceptors and emitters in optoelectronic devices, particularly OLEDs magtech.com.cnresearchgate.netnih.govresearchgate.net. Triarylboranes and other organoboron compounds exhibit strong charge-transfer transitions, leading to tunable luminescence across the visible spectrum magtech.com.cn. These properties are leveraged to create highly efficient emissive materials, including those based on thermally activated delayed fluorescence (TADF) magtech.com.cnnih.gov.

Boron-based materials have demonstrated significant promise in achieving high external quantum efficiencies (EQEs) in OLEDs. For example, specific boron-based TADF emitters have achieved EQEs ranging from 14.0% to 22.8% magtech.com.cnnih.gov. These compounds often feature a donor-acceptor arrangement where the boron moiety acts as the acceptor, facilitating efficient energy transfer and emission nih.gov. The rigid, planar structure often associated with boron centers contributes to high photoluminescence quantum yields (PLQYs), with values as high as 0.84 reported nih.gov. The ability to fine-tune the electronic structure through molecular design allows for emission across the blue to green spectrum, addressing key challenges in OLED technology magtech.com.cnnih.gov.

Table 2: Performance Metrics of Boron-Containing Materials in OLEDs

| Material Property/Device Metric | Value | Reference |

| Luminance (Single Layer) | ~2400 cd m⁻² | magtech.com.cn |

| Luminance (with Hole-Transport Layer) | ~4400 cd m⁻² | magtech.com.cn |

| External Quantum Efficiency (EQE) | 14.0–22.8 % | magtech.com.cnnih.gov |

| Photoluminescence Quantum Yield (PLQY) | Up to 0.84 | nih.gov |

| Singlet-Triplet Splitting (ΔEST) | As low as 0.124 eV | nih.gov |

Boron-Containing Polymers

Polymers incorporating boronic acid and boronate ester groups serve as versatile building blocks for advanced functional nanostructured materials dergipark.org.trresearchgate.netresearchgate.net. The synthesis of such polymers typically involves reactions between boronic acids and diols or polyols to form boronate esters dergipark.org.trresearchgate.net. These boron-containing polymers offer advantages such as enhanced solubility and cyclic rigidity compared to their small-molecule counterparts researchgate.net.

Spectroscopic characterization, including ¹H, ¹³C, and ¹¹B NMR, FT-IR, and UV-Vis spectroscopy, is crucial for confirming the structure of these polymers dergipark.org.trresearchgate.net. For instance, ¹¹B NMR typically shows a broad signal in the range of 28.60–29.72 ppm, indicative of the trigonal planar structure of the boron center in boronate esters researchgate.net. These polymers find applications in optical, electronic, and sensory devices, as well as in biomedical fields, including drug delivery systems researchgate.net. The emission spectra of boronate ester-based polymers can exhibit a redshift compared to their boronic acid precursors, suggesting altered electronic properties researchgate.net.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry, particularly host-guest (HG) chemistry, relies on the non-covalent assembly of molecules to create ordered structures capable of molecular recognition and encapsulation rsc.orgmdpi.comthno.orgacs.org. While this compound itself might not be the primary host or guest in all systems, boronic acids and their derivatives can act as building blocks or functional components within supramolecular architectures. For example, molecules containing boronic acid functionalities can be designed to participate in hydrogen bonding or coordinate with metal centers to form extended supramolecular networks rsc.orgmdpi.com.

These self-assembled networks, often studied on surfaces using techniques like scanning tunneling microscopy (STM), can create porous structures with specific cavity sizes and shapes, enabling selective binding of guest molecules rsc.orgmdpi.comresearchgate.net. The dynamic nature of some boronic ester linkages can also contribute to the responsiveness of these supramolecular systems acs.orgsci-hub.se. Such assemblies have potential applications in separation technology, catalysis, nanoscale patterning, and even in biomedical contexts such as drug delivery and theranostics, where host-guest interactions can be tuned by external stimuli thno.orgacs.org.

This compound as Advanced Reagents for Complex Molecular Architectures

The versatility of the this compound group extends to its use as a key reagent in constructing complex organic molecules, including analogues of biologically relevant compounds.

Functionalization for Amino Acid and Peptide Analogue Synthesis

Advanced synthetic methodologies are continuously being developed for the precise functionalization of peptides and the synthesis of amino acid analogues, enabling the creation of novel therapeutics and biomaterials acs.orgresearchgate.net. Techniques such as late-stage functionalization via C-H activation allow for the selective modification of amino acid residues within peptides, introducing new carbon-carbon or carbon-heteroatom bonds acs.orgresearchgate.net. This approach bypasses the need for complex protection/deprotection strategies and can be applied to create unnatural amino acids or modify peptide backbones acs.orgresearchgate.net.

While direct examples of "this compound" in this specific context are not extensively detailed in the provided search results, the broader field of organoboron chemistry offers numerous possibilities. Boronic acids are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are fundamental tools for building complex molecular scaffolds. Their ability to participate in various reactions makes them valuable for introducing diverse functionalities onto peptide backbones or for synthesizing non-natural amino acid building blocks with tailored properties nih.govresearchgate.net. The development of electrochemical methods for late-stage functionalization further expands the toolkit for creating complex molecular architectures, including those relevant to amino acid and peptide chemistry acs.org.

Compound Name Index:

Adamantane (Ada)

B-oCz

B-oTC

β-CD (β-cyclodextrin)

Boron-containing polymers

Boronic acid

Boronic ester

Boronate

Calixarene

CzoB

DPEPO

this compound (representing the -B(OH)₂ functional group)

Paraquat

Peptide analogues

TetraAzaADamantane (TAAD)

Triarylboranes

Tannic acid (TA)

Synthesis of Complex Heterocyclic Compounds

The "this compound" moiety, commonly found in boronic acids (R-B(OH)₂), represents a cornerstone functional group in modern organic synthesis, particularly for the construction of complex heterocyclic compounds. These organoboron compounds serve as versatile building blocks, enabling the formation of carbon-carbon and carbon-heteroatom bonds through a variety of catalytic transformations. Their utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has revolutionized the synthesis of diverse molecular architectures, including those prevalent in pharmaceuticals, agrochemicals, and advanced materials nih.govmdpi.comresearchgate.netingentaconnect.com.

The inherent stability, low toxicity of byproducts, and the broad commercial availability of many boronic acids contribute to their widespread adoption. Furthermore, the ability to functionalize the boron atom allows for fine-tuning of reactivity and solubility, expanding the scope of achievable synthetic targets wiley-vch.deresearchgate.net. The strategic incorporation of the this compound group into molecular frameworks provides a reliable handle for subsequent elaboration, making it an indispensable tool for chemists engaged in the synthesis of intricate heterocyclic systems.

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples organoboron compounds, such as boronic acids, with organic halides or pseudohalides. This reaction has become a preeminent method for forging carbon-carbon bonds, and its application to the synthesis of heterocycles is extensive nih.govresearchgate.netrsc.org. The general mechanism involves oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species (where the this compound group plays a crucial role in transferring the organic fragment), and reductive elimination to form the new C-C bond and regenerate the catalyst wiley-vch.deresearchgate.net.

The versatility of the Suzuki-Miyaura coupling allows for the direct installation of various aryl and heteroaryl fragments onto heterocyclic cores, or vice versa. This is particularly valuable for creating biaryl and heteroaryl-aryl linkages, which are common structural motifs in many biologically active molecules nih.govresearchgate.netingentaconnect.com. For instance, the coupling of pyridinylboronic acids with aryl halides, or arylboronic acids with halopyridines, efficiently constructs pyridine-containing biaryl systems nih.govresearchgate.net. Similarly, indoleboronic acids can be coupled with aryl halides to yield indole-substituted biaryls, crucial intermediates in drug discovery nih.govresearchgate.net.

Recent advancements have focused on improving the efficiency and scope of these couplings, especially when dealing with challenging heterocyclic substrates. The development of more robust catalytic systems, including water-soluble palladium catalysts and specialized ligands, has enabled reactions under milder conditions and in environmentally friendly solvents, such as water or aqueous mixtures nih.govresearchgate.netscispace.com. Furthermore, the use of heteroaryltrifluoroborates, which are often more stable and reactive than their corresponding boronic acids, has expanded the utility of boronic acid chemistry in complex heterocyclic synthesis nih.gov.

Applications in Synthesizing Diverse Heterocyclic Scaffolds

The this compound group, as part of various boronic acid derivatives, has been instrumental in the synthesis of a wide array of heterocyclic compounds. These include, but are not limited to, nitrogen-containing heterocycles like pyridines, indoles, imidazoles, quinolines, and pyrimidines, as well as sulfur- and oxygen-containing heterocycles such as thiophenes and furans nih.govresearchgate.net.

For example, the synthesis of substituted pyridines, which are prevalent in natural products and pharmaceuticals, often relies on the Suzuki-Miyaura coupling of halopyridines with arylboronic acids or the coupling of pyridinylboronic acids with aryl halides nih.govresearchgate.net. Similarly, the construction of complex indole (B1671886) derivatives, found in many bioactive molecules, frequently employs indolylboronic acids in cross-coupling reactions nih.govresearchgate.net. The ability to form C-C bonds at specific positions on these heterocyclic rings provides a powerful strategy for building molecular complexity.

Beyond the Suzuki-Miyaura coupling, other boron-mediated reactions, such as the Chan-Lam coupling (forming C-N, C-O, or C-S bonds), also leverage the reactivity of boronic acids, further broadening their application in heterocyclic synthesis thieme.de. However, the Suzuki-Miyaura coupling remains the most dominant and widely investigated application for constructing the carbon framework of complex heterocycles using this compound-containing reagents.

Advanced Strategies and Novel Boron Reagents

Research continues to explore novel boron reagents and catalytic systems to enhance the synthesis of complex heterocycles. The development of stable, easily handled boron precursors, such as boronate esters (e.g., pinacol (B44631) esters) and trifluoroborates, has addressed some of the limitations associated with the stability and reactivity of certain boronic acids nih.govresearchgate.netresearchgate.net. These derivatives often exhibit improved solubility and resistance to protodeboronation, a common decomposition pathway for some boronic acids under reaction conditions researchgate.net.

The design of highly active and selective palladium catalysts, often incorporating specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has been crucial for achieving high yields and rapid reaction rates, even with challenging substrates like chloropyridines or chloropurines researchgate.netscispace.com. Furthermore, the development of water-soluble catalysts and the use of aqueous solvent systems have promoted greener and more sustainable synthetic methodologies for heterocyclic compound preparation scispace.com.

The synthesis of novel boronic acid derivatives, incorporating diverse functional groups and complex scaffolds, continues to be an active area of research, driven by the demand for new therapeutic agents and advanced materials mdpi.comlookchem.com.

Data Tables

Table 1: Examples of Heterocyclic Synthesis via Suzuki-Miyaura Coupling

| Heterocycle Type | Coupling Partner (Halide/Pseudohalide) | Boronic Acid Derivative | Catalyst System (Pd Source + Ligand) | Conditions (Base, Solvent) | Typical Yield | References |

| Pyridine | Aryl Halides | Pyridinylboronic Acids | Pd(OAc)₂ + RuPhos | Various | Good to Excellent | nih.gov |

| Indole | Aryl Halides | Indolylboronic Acids | Pd-based catalyst | Various | Good to Excellent | nih.govresearchgate.net |

| Pyridine | Chloropyridines | Arylboronic Acids | Pd-phosphine catalyst | Water/n-butanol | Quantitative | scispace.com |

| Heterocycles | Aryl/Heteroaryl Halides | Heteroaryltrifluoroborates | Pd-based catalyst | Various | Good to Excellent | nih.gov |

| Pyrimidine | Chloropyrimidines | Arylboronic Acids | Pd-phosphine catalyst | Water/n-butanol | Quantitative | scispace.com |

| Pyridine | 1-Aryltriazenes | Arylboronic Acids | Polymer-supported Pd–NHC | Room Temp. | Good to Excellent | beilstein-journals.org |

Table 2: Key Boron Reagents and Catalytic Systems for Heterocycle Synthesis

| Boron Reagent Type | Advantages/Properties | Catalyst Type | Ligand Class | Key Features |

| Boronic Acids | Readily available, diverse structures | Palladium | Phosphines | Versatile, wide substrate scope |

| Heteroaryltrifluoroborates | Enhanced stability and reactivity compared to boronic acids | Palladium | Various | Improved yields, useful for challenging substrates |

| Boronate Esters | Improved stability, tunable properties | Palladium | NHCs | Stable, handleable, can be used in anhydrous conditions |

| Boronic Acids | Versatile, low toxicity byproducts | Nickel | Various | Alternative to palladium for specific couplings |

Perspectives and Future Directions in Dihydroxyboranyl Research

Emerging Methodologies for Precise and Green Borylation

The development of novel borylation techniques is a cornerstone of advancing the utility of the dihydroxyboranyl moiety. A key focus is on achieving higher precision and incorporating environmentally benign practices.

Recent research has demonstrated a visible-light-induced, radical-type borylation of polyfluoroarenes using a readily available aryl thiol as a catalyst. rsc.org This method is notable for not requiring an expensive photocatalyst. rsc.org The mechanism involves the formation of a boryl sulfide that generates boryl and thiyl radicals under visible light. rsc.org This approach represents a greener and more facile strategy for creating valuable poly-fluorinated organoboron compounds. rsc.org

Another area of progress is the use of earth-abundant metal catalysts. For instance, pyridine(dicarbene) cobalt-catalyzed C–H borylation of fluorinated arenes has been explored. acs.org The site-selectivity of this reaction is influenced by the boron reagent used, with studies indicating that the combination of site-selective C(sp²)–H oxidative addition and the subsequent reaction rate determines the final product. acs.org

Furthermore, biocatalysis is emerging as a powerful tool for sustainable chemistry, including oxidation reactions that can be precursors to borylation steps. dtu.dk Enzymes operate under mild conditions and exhibit high selectivity, offering an attractive alternative to traditional transition metal catalysts. dtu.dk The development of enzymatic cascades, where an oxidation step is integrated with subsequent derivatization, holds promise for more efficient and environmentally friendly syntheses of complex molecules. dtu.dk

Integration with Sustainable Chemical Processes and Feedstocks

The integration of this compound chemistry with sustainable practices extends to the use of green solvents and renewable feedstocks.

A significant development is the use of water as a solvent for reactions involving this compound precursors like tetrahydroxydiboron. organic-chemistry.org This reagent has been shown to mediate the metal-free reduction of nitroaromatics under mild conditions in water, producing a variety of aromatic amines with good functional group tolerance. organic-chemistry.orghandomchemicals.com This approach avoids the need for harsh reducing agents and organic solvents, aligning with the principles of green chemistry.

The valorization of renewable and biodegradable biopolymers is another critical area of sustainable chemistry. rsc.org Research has shown that ionic liquids can mediate the sustainable and green synthesis of valuable chemicals like crotonic acid from poly-(3-hydroxybutyrate), a biopolymer derived from microbial fermentation. rsc.org While not directly involving borylation, this demonstrates a move towards using renewable feedstocks, which can be functionalized using green borylation methods to create novel bio-based materials and chemicals.

Layered double hydroxides (LDHs) are also being investigated as catalysts and catalyst supports for various sustainable chemical reactions. researchgate.net Their properties, such as high alkalinity and the ability to disperse active components, make them suitable for a range of transformations that could be integrated with borylation processes. researchgate.net

Advancements in Multi-Scale Computational Modeling and Artificial Intelligence in Design

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in the design and development of novel compounds containing the this compound group.

Multi-scale computational models are being utilized to understand and predict the behavior of molecules at various levels of complexity. srce.hr These models range from quantum mechanical simulations for small particles to coarse-grained molecular dynamics for larger systems. srce.hr In the context of drug delivery, for example, computational simulations can help in the selection of appropriate excipients, understanding miscibility, and ensuring efficient drug encapsulation and release. srce.hr This approach can be applied to the design of this compound-containing drugs to optimize their properties.

Molecular modeling is also crucial for understanding reaction mechanisms. For instance, computational methods have been used to study the oxidative addition of fluoroarenes in cobalt-catalyzed borylation, providing insights into the kinetic and thermodynamic preferences of different reaction pathways. acs.org

Software like Avogadro is used for simulating chemical structures and calculating parameters such as optimization energy, which is key to finding the most stable arrangement of atoms in a molecule. mdpi.com This is particularly important in the design of complex molecules where the spatial arrangement of the this compound group can significantly impact its reactivity and interaction with other molecules. mdpi.com

AI and machine learning are poised to further accelerate the discovery of new materials and drugs. These technologies can be used to screen vast virtual libraries of compounds, predict their properties, and suggest synthetic routes, thereby streamlining the research and development process.

Interdisciplinary Research Frontiers and Novel Functional Material Development

The unique properties of the this compound group are being leveraged in a variety of interdisciplinary fields, leading to the development of novel functional materials.

In the realm of materials science, polymer-based sensors are a significant area of research. mdpi.com Polymers offer advantages such as simple manufacturing, low cost, and the ability to be functionalized and placed on different substrates. mdpi.com The incorporation of this compound-containing moieties into polymers can lead to sensors with high selectivity and sensitivity for specific analytes. mdpi.com For example, molecularly imprinted polymers (MIPs) can be designed to create artificial antibodies with high durability and a long shelf life for detecting various molecules. mdpi.com Conducting polymers are also being used to develop electrochemical sensors for food and drug analysis. jfda-online.comnih.gov

In medicinal chemistry, the this compound group is a key component of many drug candidates. researchgate.netnih.gov Boron-containing compounds have shown promise in a wide range of therapeutic areas, including as enzyme inhibitors and in boron neutron capture therapy (BNCT) for cancer treatment. researchgate.netmdpi.com The ability of the boron atom to form stable covalent bonds and engage in reversible interactions is a key feature in the design of these drugs. mdpi.com The development of novel boron-containing drugs is a highly interdisciplinary effort, combining chemistry, biology, and pharmacology. borates.today

The table below summarizes some of the interdisciplinary applications of this compound-containing compounds.

| Field | Application | Key Feature of this compound Group |

|---|---|---|

| Materials Science | Polymer-based sensors | Ability to be functionalized for specific analyte recognition |

| Medicinal Chemistry | Drug discovery (e.g., enzyme inhibitors) | Formation of stable, reversible covalent bonds with biological targets |

| Catalysis | Homogeneous and heterogeneous catalysts | Lewis acidic nature of the boron atom |

| Environmental Science | Detection and remediation of pollutants | Selective binding to certain environmental contaminants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.